molecular formula C9H15NO3 B12945875 Methyl 3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylate

Methyl 3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylate

Cat. No.: B12945875
M. Wt: 185.22 g/mol
InChI Key: JKBGHHMYXORPFK-UHFFFAOYSA-N
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Description

Methyl 3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylate is a bicyclic heterocyclic compound that serves as a valuable synthetic intermediate and molecular scaffold in medicinal chemistry and drug discovery research. This ester-functionalized building block features a rigid 3-oxa-7-azabicyclo[3.3.1]nonane core structure, which is isosteric with privileged pharmacophores found in neurologically active compounds . The structure is typically supplied as a stable hydrochloride salt (CAS 1536394-89-4) to facilitate handling and storage . The defined stereochemistry of this scaffold is particularly advantageous for constructing complex molecules with specific three-dimensional properties, making it highly useful in the development of novel bioactive agents. Researchers utilize this compound as a precursor for further synthetic elaboration, where the ester moiety can be readily hydrolyzed to a carboxylic acid or reduced to an alcohol, and the secondary amine can be functionalized through alkylation or amide coupling . The 3-oxa-7-azabicyclo[3.3.1]nonane skeleton is structurally related to diazabicyclo[3.3.1]nonane and oxa-diazabicyclo[3.3.1]nonane derivatives that have demonstrated significant potential in pharmaceutical research, including as modulators of neurological targets . This compound is for research and development purposes only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

methyl 3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylate

InChI

InChI=1S/C9H15NO3/c1-12-9(11)8-6-2-10-3-7(8)5-13-4-6/h6-8,10H,2-5H2,1H3

InChI Key

JKBGHHMYXORPFK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C2CNCC1COC2

Origin of Product

United States

Preparation Methods

Protection of Functional Groups

  • Purpose: To prevent side reactions during subsequent steps, particularly during cyclization.
  • Common Protecting Groups: Amino groups are often protected using carbamate or amide protecting groups.
  • Conditions: Protection is typically carried out under mild conditions using reagents such as Boc anhydride or Fmoc chloride in organic solvents like dichloromethane or tetrahydrofuran.

Cyclization to Form the Bicyclic Core

  • Mechanism: Intramolecular cyclization reactions are employed to construct the bicyclic framework. This can involve nucleophilic ring closure or ring-closing reactions such as Diels-Alder or nucleophilic ring-opening of epoxides.
  • Catalysts and Reagents: Lewis acids (e.g., indium triflate) or bases may be used to facilitate cyclization.
  • Solvents: Polar aprotic solvents such as acetonitrile or dichloromethane are common.
  • Temperature: Reaction temperatures are optimized, often ranging from 0 °C to reflux conditions, to maximize yield and selectivity.

Esterification to Form the Methyl Ester

  • Reagents: Methanol in the presence of acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid) or coupling agents like DCC (dicyclohexylcarbodiimide) can be used.
  • Conditions: Typically performed under reflux with removal of water to drive the reaction to completion.
  • Purification: The product is purified by crystallization or chromatographic techniques to obtain high purity methyl ester.
  • Continuous Flow Reactors: Industrial synthesis often employs continuous flow technology to enhance control over reaction parameters, improve safety, and scale up production.
  • Optimization: Reaction times, temperatures, and reagent concentrations are finely tuned to maximize throughput and minimize by-products.
  • Purification: Techniques such as recrystallization, preparative chromatography, and solvent extraction are used to achieve pharmaceutical-grade purity.
Step Number Process Step Key Reagents/Catalysts Typical Conditions Purpose/Outcome
1 Protection Boc anhydride, Fmoc chloride Room temperature, organic solvent Protect amino groups to prevent side reactions
2 Cyclization Lewis acids (In(OTf)₃), bases 0 °C to reflux, polar aprotic solvents Formation of bicyclic core structure
3 Esterification Methanol, acid catalyst (H₂SO₄) Reflux, removal of water Conversion of carboxylic acid to methyl ester
4 Purification Crystallization, chromatography Ambient to low temperature Obtain high purity final product
  • Yield and Selectivity: Studies indicate that the choice of catalyst and solvent critically affects the cyclization step's yield and stereoselectivity. For example, indium triflate-mediated cyclization provides high regio- and stereoselectivity.
  • Reaction Monitoring: Spectroscopic techniques such as ^1H and ^13C NMR, IR spectroscopy, and mass spectrometry are essential for monitoring reaction progress and confirming product structure.
  • Stereochemical Control: X-ray crystallography and chiral chromatography have been employed to resolve stereochemical configurations, which is crucial for biological activity.
Compound Name Key Structural Features Preparation Differences
Methyl 3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylate Contains oxygen and nitrogen in bicyclic ring Requires protection and cyclization steps tailored to heteroatoms
Methyl 3-azabicyclo[3.3.1]nonane-9-carboxylate Lacks oxygen in ring Slightly different cyclization conditions due to absence of oxygen
7-Oxo-3-oxa-9-aza-bicyclo[3.3.1]nonane-1-carboxylic acid methyl ester Additional keto group at position 7 Additional oxidation step required

The preparation of this compound is a sophisticated multi-step process involving protection of functional groups, cyclization to form the bicyclic core, and esterification to yield the methyl ester. Optimization of reaction conditions, catalysts, and purification methods is critical to achieving high yield and purity. The compound’s unique bicyclic structure with both oxygen and nitrogen atoms demands specific synthetic strategies distinct from related bicyclic compounds. Industrial synthesis benefits from continuous flow techniques and advanced purification to meet scale and quality requirements.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylate derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

Biological Applications

  • Drug Development :
    • Methyl 3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylate is utilized in the synthesis of novel pharmaceuticals, particularly those targeting neurological disorders due to its potential interactions with neurotransmitter systems .
    • It has been studied for its role as a scaffold in designing compounds that exhibit selective activity against specific receptors, such as muscarinic acetylcholine receptors, which are implicated in cognitive function .
  • Protein Degradation :
    • This compound serves as a building block in the development of protein degraders, which are innovative therapeutic agents designed to selectively eliminate disease-causing proteins from cells . The ability to modulate protein levels offers a promising strategy for treating various diseases, including cancer.

Research Findings

This compound is also employed in synthetic organic chemistry for constructing complex molecular architectures due to its versatile reactivity patterns:

  • Building Block for Complex Molecules :
    • The compound's functional groups allow for various chemical transformations, making it an excellent precursor for synthesizing more complex molecules with potential therapeutic properties.
  • Ligand Development :
    • It is used in the design of ligands for metal catalysts, enhancing reaction efficiencies in organic synthesis processes .

Mechanism of Action

The mechanism of action of Methyl 3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylate involves its interaction with specific molecular targets within biological systems. This can include binding to enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets are still under investigation, but the compound’s unique structure suggests it may have multiple modes of action .

Comparison with Similar Compounds

Heteroatom Position and Type

Compound Name Heteroatom Positions Key Structural Features Biological/Pharmacological Notes Reference
Methyl 3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylate 3-oxa, 7-aza Methyl ester at C9 Potential prodrug due to ester lability
Methyl 3,9-diazabicyclo[3.3.1]nonane-9-carboxylate 3,9-diaza Dual nitrogen atoms Enhanced basicity; antiviral activity
Benzyl 2-oxo-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate 3-oxa, 9-aza Oxo group at C2, benzyl ester Altered solubility and receptor interaction
7-t-Butyl-9-oxo-3-oxa-7-azabicyclo[3.3.1]nonane 3-oxa, 7-aza t-Butyl group at C7, ketone at C9 Steric hindrance impacts conformation

Key Observations :

  • The 3-oxa-7-aza configuration in the target compound introduces a mixed electron distribution, differing from 3,9-diaza analogues (e.g., compound 9 in ), which exhibit stronger basicity due to dual nitrogen atoms .
  • Substitution at C9 (methyl ester vs. ketone or benzyl groups) significantly alters metabolic stability and bioavailability.

Substituent Effects on Activity

Compound Name Substituent(s) Molecular Weight LogP Notable Activity
This compound Methyl ester at C9 201.23 0.98 Prodrug potential; hydrolytically labile
9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid HCl Benzyl at C9, carboxylic acid 315.79 2.34 Improved receptor binding due to aromaticity
Ethyl 9-methoxy-9-(3-methoxyphenyl)-3-azabicyclo[3.3.1]nonane-3-carboxylate Methoxyphenyl at C9 333.42 3.00 High logP suggests CNS penetration
tert-Butyl exo-7-hydroxy-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate t-Boc at C9, hydroxyl at C7 243.30 1.12 Hydroxyl group enables hydrogen bonding

Key Observations :

Key Observations :

  • Yields for bicyclo compounds vary widely (34–89%), depending on substituent complexity and protective group strategies .
  • HATU-mediated couplings () are efficient for introducing amide groups but require careful purification .

Biological Activity

Methyl 3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylate (CAS Number: 1536532-36-1) is a bicyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

PropertyValue
Molecular FormulaC₉H₁₅NO₃
Molecular Weight185.22 g/mol
IUPAC NameThis compound
CAS Number1536532-36-1

This compound exhibits its biological activity primarily through the modulation of specific biochemical pathways:

  • Inhibition of Class I PI3-Kinase : Research indicates that compounds similar to this compound can inhibit Class I PI3-kinase enzymes, which are crucial in various cellular processes including proliferation and survival. This inhibition has been linked to anti-tumor effects and the treatment of inflammatory diseases .
  • Anti-tumor Activity : The compound has shown promise in preclinical studies for its ability to inhibit the uncontrolled cellular proliferation characteristic of malignant diseases . This suggests potential applications in cancer therapy.
  • Anti-inflammatory Effects : In addition to its anti-tumor properties, this compound may also exhibit anti-inflammatory effects, providing a dual therapeutic approach for conditions such as rheumatoid arthritis and inflammatory bowel disease .

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

  • Study on Anti-tumor Effects : A study demonstrated that derivatives of bicyclic compounds could effectively inhibit tumor growth in murine models by targeting PI3K signaling pathways .
  • Inflammatory Disease Models : Research involving animal models for inflammatory diseases showed that compounds with structural similarities could significantly reduce inflammation markers, suggesting a therapeutic role for methyl 3-oxa derivatives .

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